Predicted Physicochemical Profile Differentiates from N1-Unsubstituted and N1-Methyl Analogs
Computational predictions indicate that 1-(1-Methylpiperidin-4-yl)-4-phenyl-3-propyl-1H-pyrazol-5-amine possesses a LogP of 3.87 and a topological polar surface area (TPSA) of 47.08 Ų . In contrast, the direct analog lacking the N1-piperidine modification, 4-phenyl-3-propyl-1H-pyrazol-5-amine (CAS 108669-65-4), exhibits a lower LogP of 2.7 and a higher TPSA of 54.7 Ų . The N1-methyl analog (CAS 4038-70-4) further differs, with a hydrogen-bond donor count of only 1 versus 2 for the unsubstituted compound . The higher LogP and lower TPSA of the target compound suggest superior passive membrane permeability, while the N-methylpiperidine's predicted basic pKa (~8.5) provides pH-dependent solubility modulation not available in neutral analogs.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.87 |
| Comparator Or Baseline | 4-Phenyl-3-propyl-1H-pyrazol-5-amine: LogP = 2.7 |
| Quantified Difference | ΔLogP = +1.17 (target is ~15× more lipophilic) |
| Conditions | Computed XlogP values from database records |
Why This Matters
A LogP difference of over one log unit translates to a predicted ~10-15 fold difference in membrane partition coefficient, making the target compound a substantially more BBB-penetrant candidate than its piperidine-lacking analog.
